Picras-3-en-16-one, 11,20-epoxy-2-(beta-D-glucopyranosyloxy)-1,11,12,14,15-pentahydroxy-, (1beta,2alpha,11beta,12alpha,15beta)-

Description

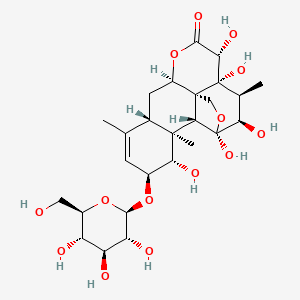

Picras-3-en-16-one, 11,20-epoxy-2-(beta-D-glucopyranosyloxy)-1,11,12,14,15-pentahydroxy-, also known as Glaucarubin (CAS: 1448-23-3), is a quassinoid derived from the tropical shrub Simarouba glauca. Its molecular formula is C₂₅H₃₆O₁₀ (MW: 496.55 g/mol), featuring a complex tetracyclic framework with an 11,20-epoxy group, a β-D-glucopyranosyloxy moiety at position 2, and five hydroxyl groups at positions 1, 11, 12, 14, and 15 . Notably, it exhibits significant antiamebic activity and cytotoxicity, historically used to treat dysentery and explored for anticancer applications .

Properties

Molecular Formula |

C26H38O14 |

|---|---|

Molecular Weight |

574.6 g/mol |

IUPAC Name |

(1R,4R,5R,6S,7R,8R,11R,13S,16S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-6,14,18-trimethyl-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one |

InChI |

InChI=1S/C26H38O14/c1-8-4-11(38-21-16(30)15(29)14(28)12(6-27)39-21)18(32)23(3)10(8)5-13-24-7-37-26(36,22(23)24)17(31)9(2)25(24,35)19(33)20(34)40-13/h4,9-19,21-22,27-33,35-36H,5-7H2,1-3H3/t9-,10-,11-,12+,13+,14+,15-,16+,17+,18+,19-,21+,22+,23+,24+,25-,26-/m0/s1 |

InChI Key |

FXBQHLKUFHKBNN-CERUHMAPSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@]2([C@@H]3[C@@]4([C@@H](C[C@@H]5[C@]3([C@]1([C@H](C(=O)O5)O)O)CO2)C(=C[C@@H]([C@H]4O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)O |

Canonical SMILES |

CC1C(C2(C3C4(C(CC5C3(C1(C(C(=O)O5)O)O)CO2)C(=CC(C4O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)O |

Origin of Product |

United States |

Biological Activity

Picras-3-en-16-one, 11,20-epoxy-2-(beta-D-glucopyranosyloxy)-1,11,12,14,15-pentahydroxy-, (1beta,2alpha,11beta,12alpha,15beta)- is a bioactive compound derived from Picrasma quassioides, a member of the Simaroubaceae family. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. This article delves into its biological activity, supported by research findings and case studies.

Chemical Composition and Structure

The molecular formula of this compound is with a molecular weight of 574.58 g/mol. Its complex structure includes multiple hydroxyl groups and an epoxy group that contribute to its biological activities.

Table 1: Structural Features of Picras-3-en-16-one

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 574.58 g/mol |

| Functional Groups | Hydroxyl groups, epoxy group |

| Source | Derived from Picrasma quassioides |

Pharmacological Effects

Research indicates that compounds derived from Picrasma quassioides exhibit a variety of biological activities:

- Anti-inflammatory : Compounds have shown potential in reducing inflammation through various pathways.

- Antiviral : Some studies suggest efficacy against viral infections.

- Anticancer : There is evidence supporting the role of these compounds in inhibiting cancer cell proliferation.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted on extracts from P. quassioides demonstrated significant anti-inflammatory effects in animal models. The extract reduced levels of pro-inflammatory cytokines and inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2) involved in inflammation.

Case Study 2: Antiviral Properties

Research published in Phytotherapy Research reported that specific compounds from P. quassioides exhibited antiviral activity against influenza virus strains. The mechanism was attributed to the inhibition of viral replication.

Case Study 3: Anticancer Effects

In vitro studies indicated that the compound inhibited the growth of various cancer cell lines, including breast and liver cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.

The biological activities of Picras-3-en-16-one are attributed to its interaction with cellular pathways:

- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of inflammatory cytokines.

- Modulation of Apoptosis : The compound influences apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

| Mechanism | Description |

|---|---|

| NF-kB Inhibition | Reduces inflammatory cytokine expression |

| Apoptosis Modulation | Induces apoptosis in cancer cells |

| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress |

Comparison with Similar Compounds

Epoxy Group Positioning

Glycosylation Impact

- The β-D-glucopyranosyloxy group in Glaucarubin (C2) and Picrasinoside F (C16) enhances water solubility compared to non-glycosylated analogs like Bruceine E . This modification may improve bioavailability but could reduce membrane permeability due to increased polarity.

Hydroxylation Patterns

Dimeric and Esterified Derivatives

- Bisbrusatolyl Malonate exemplifies a dimeric quassinoid with propanedioate ester linkages, significantly increasing molecular weight (1108.38 g/mol) and structural complexity. This design may enhance binding avidity in cancer targets but complicates synthesis .

Preparation Methods

Extraction and Isolation from Natural Sources

The primary and most documented method for obtaining this compound is through extraction from plant materials , followed by a series of chromatographic purification steps. The typical source plants are Picrasma species or closely related genera such as Brucea javanica, which contain structurally related quassinoids and glycosides.

- Plant Material Preparation : Dried and powdered leaves, bark, or roots are used as starting materials.

- Solvent Extraction : The plant powder is extracted using polar organic solvents such as methanol, ethanol, or aqueous methanol mixtures to solubilize glycosylated quassinoids.

- Liquid-Liquid Partitioning : The crude extract is partitioned between solvents of different polarities (e.g., hexane, ethyl acetate, n-butanol) to enrich fractions containing the target compound.

- Chromatographic Purification : Techniques such as column chromatography on silica gel or reversed-phase C18 silica, preparative high-performance liquid chromatography (HPLC), and sometimes Sephadex LH-20 gel filtration are employed to isolate the pure compound.

Structural Characterization and Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ^1H and ^13C NMR are used extensively to confirm the aglycone and sugar moieties, including 2D NMR techniques (COSY, HSQC, HMBC) to elucidate connectivity.

- Mass Spectrometry (MS) : High-resolution MS provides molecular weight confirmation and fragmentation patterns.

- Optical Rotation and IR Spectroscopy : Used to confirm stereochemistry and functional groups.

Biosynthetic Considerations

The compound is biosynthesized naturally in plants via the quassinoid biosynthetic pathway, involving oxidation and glycosylation steps catalyzed by plant enzymes. Biotechnological approaches to produce this compound using plant cell cultures or engineered microbes have been suggested but remain in early research stages.

Data Table: Extraction and Isolation Parameters

| Step | Conditions/Details | Purpose | Notes |

|---|---|---|---|

| Plant material | Dried leaves or bark of Picrasma spp. | Starting raw material | Dried, powdered |

| Solvent extraction | Methanol or 70% aqueous methanol, room temp, 24-48h | Extract polar compounds | Repeated extraction recommended |

| Liquid-liquid partitioning | Hexane (remove non-polar), then ethyl acetate, n-butanol | Fractionate by polarity | Enrich glycoside fraction |

| Column chromatography | Silica gel or C18 reversed-phase, gradient elution with MeOH/H2O | Purify target compound | Monitor by TLC or HPLC |

| Preparative HPLC | Reverse-phase C18, UV detection at 210-254 nm | Final purification | Achieves >95% purity |

| Structural analysis | NMR (^1H, ^13C, 2D), MS, IR, optical rotation | Confirm identity and purity | Essential for characterization |

Research Discoveries and Analytical Insights

- Phytochemical Studies : Research at the Institut de Chimie Moléculaire de Reims demonstrated detailed NMR assignments of the glucopyranosyl and aglycone parts, confirming the stereochemistry and substitution pattern of similar quassinoids.

- Purity and Molecular Weight : Analytical data from commercial suppliers indicate a molecular formula of C26H38O14 with a molecular weight of 574.58 g/mol and purity exceeding 95% after chromatographic purification.

- Bioactivity Correlations : The hydroxylation pattern and glycosylation are critical for biological activity, including anti-inflammatory and cytotoxic effects, which drives the need for pure preparations for pharmacological studies.

- Synthetic Challenges : The presence of multiple hydroxyl groups and an epoxy ring complicates synthetic access, making natural extraction the preferred method.

Q & A

Q. What are the critical safety protocols for handling Glaucarubin in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.